3,5-Dihydroxyflavone
Overview
Description
3,5-Dihydroxyflavone is a flavonoid, a class of compounds with broad pharmacological activity . They are known to bind to biomolecules such as enzymes, hormone carriers, and DNA, chelate transition metal ions, catalyze electron transport, and scavenge free radicals .
Molecular Structure Analysis
The molecular formula of 3,5-Dihydroxyflavone is C15H10O4 . It has a molecular weight of 254.24 . The structure of 3,5-Dihydroxyflavone includes a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure .Physical And Chemical Properties Analysis
3,5-Dihydroxyflavone has a density of 1.5±0.1 g/cm3, a boiling point of 451.8±45.0 °C at 760 mmHg, and a flash point of 175.4±22.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Flavonoids in Health Benefits
Flavonoids like 3,5-Dihydroxyflavone are known for their potential health benefits. A comprehensive review of over 180 preclinical studies has explored the efficacy of 7,8-Dihydroxyflavone (7,8-DHF), a compound similar to 3,5-Dihydroxyflavone, in treating various brain and body pathologies. These studies suggest its potential usefulness for human treatment in pathologies affecting brain and body functioning (Emili et al., 2020).
Metabolism and Pharmacokinetics
Research into the metabolism of dihydroxyflavones, including 3,5-Dihydroxyflavone, focuses on their glucuronidation by human liver and intestinal microsomes. This study highlights the importance of specific enzymes in metabolizing these compounds, providing insights into their pharmacokinetics and potential therapeutic applications (Tang et al., 2010).
DNA Binding and Therapeutic Potential
Research on natural flavonoids like Fisetin and Quercetin, which are structurally related to 3,5-Dihydroxyflavone, demonstrates their binding to DNA. These interactions are significant in understanding the therapeutic potential of flavonoids in treating diseases like atherosclerosis, cardiovascular disease, and cancer (Sengupta et al., 2014).
Antiproliferative and Chemopreventive Potency
Studies on the structure-activity relationships of 5,7-dihydroxyflavones, similar to 3,5-Dihydroxyflavone, have demonstrated their antiproliferative effects in human leukemia cells. These findings are critical in exploring the antileukemic and chemopreventive potential of such flavonoids (Ninomiya et al., 2013).
Anti-inflammatory Effects
The flavone Chrysin, structurally similar to 3,5-Dihydroxyflavone, has been shown to have anti-inflammatory effects in models of inflammatory bowel disease. This research provides insights into the potential use of such flavonoids in treating inflammation-related conditions (Shin et al., 2009).
Hydrogen Bonding Acidity and QSARs
Investigations into the hydrogen bonding acidity of flavones, including studies on 5,7-dihydroxyflavone which is structurally related to 3,5-Dihydroxyflavone, contribute to the understanding of their biochemical interactions and pharmacological activities. This research aids in the development of QSARs (Quantitative Structure Activity Relationships) for drug development based on flavone structures (Whaley et al., 2013).
Safety And Hazards
When handling 3,5-Dihydroxyflavone, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
3,5-dihydroxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-7-4-8-11-12(10)13(17)14(18)15(19-11)9-5-2-1-3-6-9/h1-8,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYWQIVTVQAKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419823 | |
Record name | 3,5-DIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydroxyflavone | |
CAS RN |
6665-69-6 | |
Record name | 3,5-Dihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6665-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-DIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dihydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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